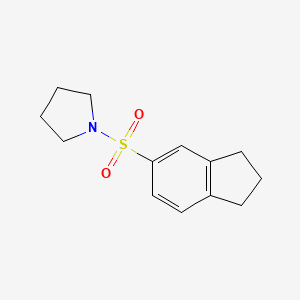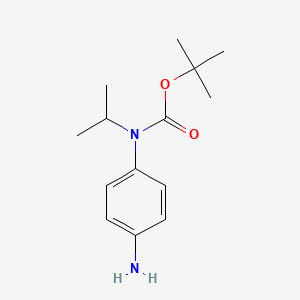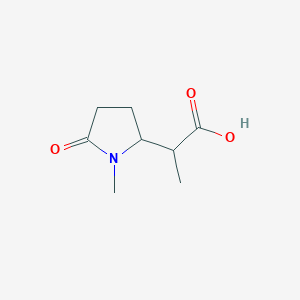
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine, also known as DISSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways and plays a role in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
Mechanism of Action
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
Inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, GSK-3β is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce the formation of these tangles in animal models of Alzheimer's disease. In bipolar disorder, GSK-3β is involved in the regulation of mood and behavior. This compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder. In diabetes, GSK-3β is involved in the regulation of glucose metabolism. This compound has been shown to improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine in lab experiments is its specificity for GSK-3β. It does not inhibit other kinases, which reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other GSK-3β inhibitors. Therefore, higher concentrations may be required for effective inhibition.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine. One direction is to optimize its potency as a GSK-3β inhibitor. Another direction is to study its effects in other diseases, such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective GSK-3β inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine involves the reaction of 5-bromoindan-1-one with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound in its pure form.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-17(16,14-8-1-2-9-14)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJYSJWUZIHXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)




